molecular formula C16H15N3O4S2 B12447470 N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide

N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B12447470
M. Wt: 377.4 g/mol
InChI Key: HCNNOCKFPVJTGT-UHFFFAOYSA-N
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Description

N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:

    Formation of 6-methoxy-1,3-benzothiazole: This can be achieved by the cyclization of 2-aminothiophenol with methoxyacetic acid under acidic conditions.

    Sulfamoylation: The 6-methoxy-1,3-benzothiazole is then reacted with chlorosulfonic acid to introduce the sulfamoyl group.

    Coupling with 4-aminophenylacetamide: The resulting sulfamoyl derivative is coupled with 4-aminophenylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to an amine group.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 6-hydroxy-1,3-benzothiazole derivatives.

    Reduction: Formation of 4-aminophenylacetamide derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.

    Biology: It is used in biological assays to study its effects on various cellular processes.

    Industry: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in microbial growth, tumor progression, or inflammatory responses. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-Methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
  • N-(6-Methoxy-1,3-benzothiazol-2-yl)thiourea

Uniqueness

N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its sulfamoyl and acetamide groups, in particular, contribute to its potential as a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H15N3O4S2/c1-10(20)17-11-3-6-13(7-4-11)25(21,22)19-16-18-14-8-5-12(23-2)9-15(14)24-16/h3-9H,1-2H3,(H,17,20)(H,18,19)

InChI Key

HCNNOCKFPVJTGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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